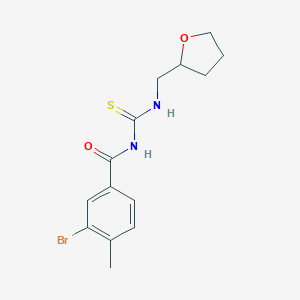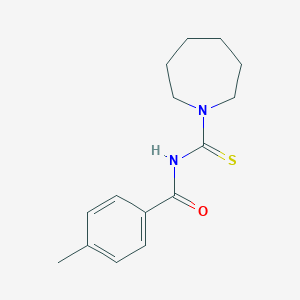
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound with a complex structure that includes a bromine atom, a methyl group, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps. One common approach is to start with a benzamide derivative and introduce the bromine and methyl groups through electrophilic aromatic substitution reactions. The oxolanylmethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanylidenemethyl group is added via thiol-based reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the bromine and amino groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for electrophilic substitution; sodium hydride for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-methylbenzamide
- 4-bromo-3-methylaniline
- 3-bromo-N-methylbenzamide
Uniqueness
Compared to similar compounds, N-(3-bromo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H17BrN2O2S |
|---|---|
Peso molecular |
357.27 g/mol |
Nombre IUPAC |
3-bromo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17BrN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20) |
Clave InChI |
GYFPNLKGCLBUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B320878.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)

![4-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320883.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B320884.png)

![N-methyl-N-(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B320894.png)
![N-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-ACETAMIDOBENZAMIDE](/img/structure/B320895.png)

![4-methoxy-N-{[2-(3-phenylpropanoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320897.png)
![N-[(2-isonicotinoylhydrazino)carbothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320898.png)
![2-(4-METHYLPHENOXY)-N-[(PROPANAMIDOMETHANETHIOYL)AMINO]ACETAMIDE](/img/structure/B320900.png)
![N-({2-[4-(butyrylamino)benzoyl]hydrazino}carbothioyl)thiophene-2-carboxamide](/img/structure/B320902.png)
![N-{[2-(3-methylbenzoyl)hydrazino]carbothioyl}thiophene-2-carboxamide](/img/structure/B320903.png)
